[(1R,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate
Overview
Description
8-Epidiosbulbin E acetate is a furanoid diterpenoid lactone found abundantly in the herbal medicine Dioscorea bulbifera L. This compound has garnered significant attention due to its broad-spectrum plasmid-curing activity against multidrug-resistant bacteria and its potential hepatotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Epidiosbulbin E acetate involves several steps, including the extraction from Dioscorea bulbifera L. and subsequent chemical modifications. The exact synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of 8-Epidiosbulbin E acetate typically involves large-scale extraction from Dioscorea bulbifera L., followed by purification processes to isolate the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Epidiosbulbin E acetate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions include various derivatives of 8-Epidiosbulbin E acetate, which are studied for their biological activities and potential therapeutic applications .
Scientific Research Applications
8-Epidiosbulbin E acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Epidiosbulbin E acetate involves its metabolic activation to a reactive intermediate, cis-enedial. This intermediate can modify proteins by reacting with thiol groups and primary amines, leading to the formation of protein adducts. These modifications are believed to be responsible for the compound’s hepatotoxic effects and its ability to cure plasmids in multidrug-resistant bacteria .
Comparison with Similar Compounds
- Lawsone
- Plumbagin
- 1′-Acetoxychavicol acetate
- Demethyl 8-Epidiosbulbin E acetate
Comparison: 8-Epidiosbulbin E acetate stands out due to its unique ability to induce liver injury and its broad-spectrum plasmid-curing activity. While similar compounds like lawsone and plumbagin also exhibit antimicrobial properties, 8-Epidiosbulbin E acetate’s specific reactivity with proteins and its metabolic activation pathway make it particularly noteworthy .
Properties
IUPAC Name |
[(1R,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-10(22)26-16-7-15-20(24)28-17(11-3-4-25-9-11)8-21(15,2)14-6-12-5-13(18(14)16)19(23)27-12/h3-4,9,12-18H,5-8H2,1-2H3/t12-,13+,14+,15+,16-,17-,18+,21-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSOIAQEKRDXRB-GFTCARDDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C(=O)OC(CC2(C3C1C4CC(C3)OC4=O)C)C5=COC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2C(=O)O[C@@H](C[C@]2([C@H]3[C@H]1[C@H]4C[C@@H](C3)OC4=O)C)C5=COC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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